N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide
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Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Ethoxylation: The benzothiazole core is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
Acylation: The ethoxylated benzothiazole is acylated with chloroacetyl chloride to introduce the acetamide group.
Piperazine Substitution: Finally, the acetamide derivative is reacted with 4-methylpiperazine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes or receptors, modulating their activity. The piperazine moiety may enhance the compound’s ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide
Uniqueness
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzothiazole derivatives.
Properties
Molecular Formula |
C16H22N4O2S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C16H22N4O2S/c1-3-22-12-4-5-13-14(10-12)23-16(17-13)18-15(21)11-20-8-6-19(2)7-9-20/h4-5,10H,3,6-9,11H2,1-2H3,(H,17,18,21) |
InChI Key |
HEEKRHBZNRMUKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCN(CC3)C |
Origin of Product |
United States |
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